molecular formula C7H6F3N3O2 B13521124 2,2,2-trifluoroethylN-(pyridazin-4-yl)carbamate

2,2,2-trifluoroethylN-(pyridazin-4-yl)carbamate

Cat. No.: B13521124
M. Wt: 221.14 g/mol
InChI Key: SZAGIUKQMDXCAR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 221.1 g/mol . This compound features a trifluoroethyl group attached to a pyridazinyl carbamate moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate typically involves the reaction of pyridazin-4-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyridazine ring.

    2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate: Contains a pyrimidine ring, differing in nitrogen atom positioning.

Uniqueness

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate is unique due to its specific trifluoroethyl and pyridazinyl carbamate structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-pyridazin-4-ylcarbamate

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-15-6(14)13-5-1-2-11-12-3-5/h1-3H,4H2,(H,11,13,14)

InChI Key

SZAGIUKQMDXCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1NC(=O)OCC(F)(F)F

Origin of Product

United States

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